molecular formula C9H15NOS B8542746 2-[2-(5-Methyl-2-thienyl)ethoxy]ethanamine

2-[2-(5-Methyl-2-thienyl)ethoxy]ethanamine

Cat. No. B8542746
M. Wt: 185.29 g/mol
InChI Key: LAZZRUXVNHBFGF-UHFFFAOYSA-N
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Patent
US06008365

Procedure details

Borane-tetrahydrofuran solution (1.0 M in THF, 21.7 ml) was added dropwise to a stirred solution of the product from step b) (1.25 g) in dry tetrahydrofuran (100 ml). The reaction was heated at reflux under an inert atmosphere for 5 hours. The reaction was cooled and methanol (10 ml) added cautiously. The solvents were removed in vacuo and the residue dissolved in methanol (100 ml) to which was added concentrated hydrochloric acid (sg. 1.18, 0.45 ml). This solution was heated at reflux for 15 min then the solvent removed in vacuo. The residue was purified by flash chromatography (dichloromethane: 5% methanol as eluant) to give the subtitle compound as a white solid (0.916 g).
Quantity
21.7 mL
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.O1CCCC1.[CH3:7][C:8]1[S:12][C:11]([CH2:13][CH2:14][O:15][CH2:16][C:17]([NH2:19])=O)=[CH:10][CH:9]=1.CO>O1CCCC1>[CH3:7][C:8]1[S:12][C:11]([CH2:13][CH2:14][O:15][CH2:16][CH2:17][NH2:19])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
21.7 mL
Type
reactant
Smiles
B.O1CCCC1
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(S1)CCOCC(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an inert atmosphere for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methanol (100 ml) to which
ADDITION
Type
ADDITION
Details
was added concentrated hydrochloric acid (sg. 1.18, 0.45 ml)
TEMPERATURE
Type
TEMPERATURE
Details
This solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (dichloromethane: 5% methanol as eluant)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(S1)CCOCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.916 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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